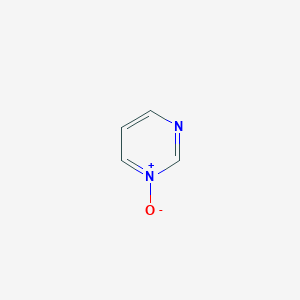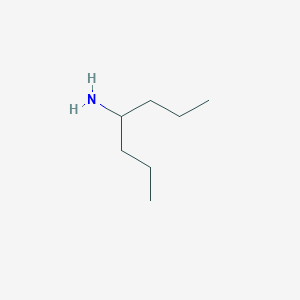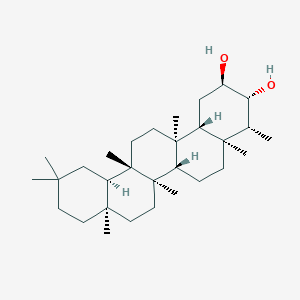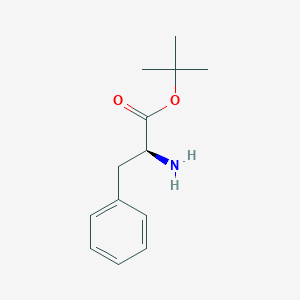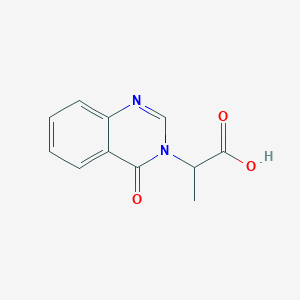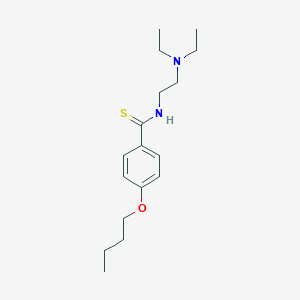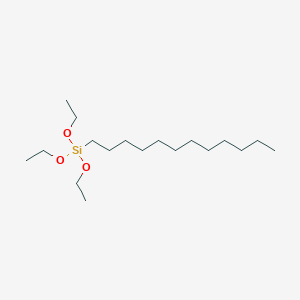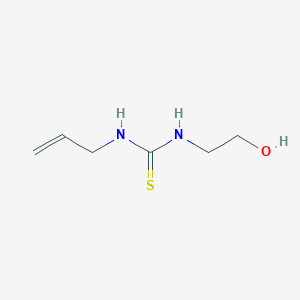
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester
Descripción general
Descripción
Pyridinedicarboxylic acids and their derivatives are a class of organic compounds that have been studied for their complexation properties towards various metal ions . They have been synthesized and their coordination properties with Fe(III), Al(III), Cu(II), and Zn(II) have been studied .
Synthesis Analysis
4-Hydroxy-3,5-pyridinedicarboxylic acid (DQ58) and 4-hydroxy-1-methyl-3,5-pyridinedicarboxylic acid (DQ71508) have been synthesized . The synthesis involved reactions of pyridine-3,5-dicarboxylic acid with various template molecules .Molecular Structure Analysis
The crystal structure of a tricationic pincer tridentate compound derived from pyridine-3,5-dicarboxylic acid has been reported .Chemical Reactions Analysis
The coordination properties of these compounds with Fe(III), Al(III), Cu(II), and Zn(II) were studied using potentiometry, UV–Vis spectroscopy, EPR, and 1 H-NMR .Physical And Chemical Properties Analysis
These compounds have shown strong complexation strength towards metal ions under overload conditions (Fe(III) and Al(III) in Fe and Al chelation therapy), low stability of non-overloaded essential metal ions complexes, low cellular toxicity, no redox activity, and a low molecular weight .Aplicaciones Científicas De Investigación
Pharmacological Research
This compound has been used in pharmacological research . Although specific details about its use in this context are not available, it’s common for such compounds to be used in the development and testing of new drugs .
Synthesis of C-Aryl Glycosides
Diethyl 4-methoxybenzylphosphonate, a related compound, is used in the synthesis of C-aryl glycosides . These are important compounds in medicinal chemistry due to their presence in a number of bioactive natural products .
Inhibition of Linoleate Oxygenase Activity
Research has shown that certain 4-methoxyphenyl compounds can inhibit the linoleate oxygenase activity of ALOX15 . This enzyme plays a role in various cancer and inflammation models, making it a target for pharmacological research .
Synthesis of γ-Monofluorinated Goniothalamin Analogs
This compound acts as a reactant for the synthesis of γ-monofluorinated goniothalamin analogs . These analogs have potential applications in medicinal chemistry .
Synthesis of Stilbenoid Derivatives
It’s also used in the synthesis of stilbenoid derivatives with neuroprotective activity . Stilbenoids are a type of phenolic compounds that have shown potential in the treatment of neurodegenerative diseases .
Synthesis of Resveratrol-Chroman Hybrids
Another application is in the synthesis of resveratrol-chroman hybrids with antioxidant activity . Antioxidants are crucial in protecting the body’s cells from damage by free radicals .
Synthesis of Oligostilbenoids
Finally, it’s used in the synthesis of oligostilbenoids using regioselective cyclodehydration and arylation . Oligostilbenoids are compounds that have shown potential in various areas of medicinal chemistry .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-6-25-19(22)16-12(3)21-13(4)17(20(23)26-7-2)18(16)14-8-10-15(24-5)11-9-14/h8-11,18,21H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJJMPZWBYORGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC)C(=O)OCC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187626 | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester | |
CAS RN |
34014-60-3 | |
| Record name | Diethyl 1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34014-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034014603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34014-60-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-PYRIDINEDICARBOXYLIC ACID, 1,4-DIHYDRO-4-(P-METHOXYPHENYL)-2,6-DIMETHYL-, DIETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPF6HW1ZEQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




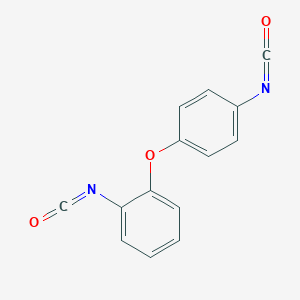
![2-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B91970.png)
